An In-Depth Technical Guide to 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
An In-Depth Technical Guide to 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
CAS Number: 578021-55-3
This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, structural characterization, and its significance in the development of novel therapeutics, particularly for researchers, scientists, and drug development professionals.
Introduction: The Significance of 4,4-Disubstituted Piperidines
The piperidine scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence underscores its importance as a versatile framework for the design of novel therapeutic agents. The specific substitution pattern on the piperidine ring is critical in defining the pharmacological activity of the resulting molecule. Among these, 4,4-disubstituted piperidines have emerged as a particularly important class of compounds, demonstrating a broad spectrum of biological activities, including potent analgesic properties.[1][3]
1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate serves as a crucial intermediate in the synthesis of these complex 4,4-disubstituted piperidine derivatives. The presence of two different ester groups (tert-butyl and methyl) at the 1- and 4-positions, along with an ethyl group at the 4-position, offers multiple points for selective chemical modification, enabling the construction of diverse molecular libraries for drug discovery programs. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating a wide range of synthetic transformations.
Synthesis and Mechanism
The synthesis of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is conceptually centered around the α-alkylation of a pre-functionalized piperidine ring. The most logical and widely practiced approach involves the deprotonation of the α-carbon to the ester at the C-4 position, followed by quenching with an ethyl electrophile.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule begins with the disconnection of the ethyl group at the C-4 position. This leads back to the key starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate . This precursor contains the necessary N-Boc protection and the methyl ester at the 4-position, which provides the acidic proton for deprotonation.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Synthesis via α-Alkylation
This protocol describes a robust method for the synthesis of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate from its monosubstituted precursor. The causality behind this choice of reaction is the well-established reactivity of ester enolates with alkyl halides. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete and irreversible deprotonation at the α-carbon, minimizing side reactions.
Materials:
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1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Ethyl iodide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
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Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete enolate formation. The progress of the deprotonation can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.
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Alkylation: To the enolate solution, add ethyl iodide (1.5 equivalents) dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight. The rationale for the slow warming is to control the rate of the Sₙ2 reaction and prevent potential side reactions.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate.
Caption: Experimental workflow for the synthesis of the target compound.
Structural Characterization
The structural integrity of the synthesized 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate must be rigorously confirmed using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 578021-55-3[1][3][4] |
| Molecular Formula | C₁₄H₂₅NO₄[5] |
| Molecular Weight | 271.35 g/mol [3] |
| Appearance | Expected to be a colorless to pale yellow oil |
| Purity | Typically >95% after purification[1] |
| Storage | 2-8 °C[1] |
Spectroscopic Data (Predicted and based on analogous structures)
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the ethyl group (a triplet around 0.9 ppm and a quartet around 1.6 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and carbamate groups (in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring and the ethyl and methyl substituents.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, with the molecular ion peak [M+H]⁺ expected at m/z 272.1805.
Applications in Drug Discovery and Development
While specific applications of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The 4,4-disubstituted piperidine core is a key feature in a variety of biologically active compounds, particularly those targeting the central nervous system.
The presence of both an ethyl and a methoxycarbonyl group at the C-4 position allows for the generation of a chiral center, opening avenues for the development of stereospecific drugs. The differential reactivity of the two ester functionalities (the methyl ester being more susceptible to hydrolysis or amidation than the sterically hindered tert-butyl ester of the carbamate) provides a strategic handle for further derivatization.
Potential therapeutic areas where derivatives of this compound could be explored include:
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Analgesics: As a scaffold for novel opioid receptor modulators.
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Neurodegenerative Diseases: As precursors for compounds targeting various CNS receptors.
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Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.
Conclusion
1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is a valuable and versatile building block for the synthesis of complex 4,4-disubstituted piperidine derivatives. The synthetic protocol outlined in this guide, based on the well-established α-alkylation of a piperidine-4-carboxylate precursor, provides a reliable method for its preparation. The unique substitution pattern of this molecule offers significant opportunities for the development of novel and potent therapeutic agents across a range of disease areas. Further research into the specific biological activities of derivatives of this compound is warranted and holds promise for future drug discovery efforts.
References
-
1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate|CAS:578021-55-3. Chem-Space.[Link]
-
1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate. AOBChem.[Link]
-
1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812. PubChem.[Link]
-
1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate, 98% Purity. CP Lab Safety.[Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.[Link]
-
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C13H21NO5. PubChem.[Link]
-
1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5. PubChem.[Link]
- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.[Link]
-
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem.[Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health.[Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.[Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate.[Link]
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.[Link]
-
ethyl 4-(4-methoxyphenyl)piperidine-4-carboxylate. ChemSrc.[Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. benchchem.com [benchchem.com]
- 3. 578021-55-3|1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate|CAS 578021-55-3|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. calpaclab.com [calpaclab.com]
